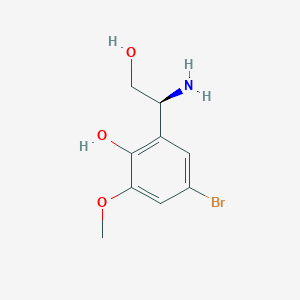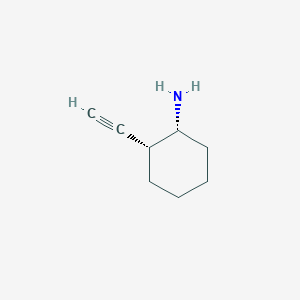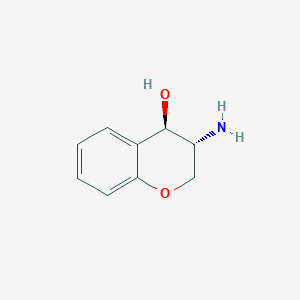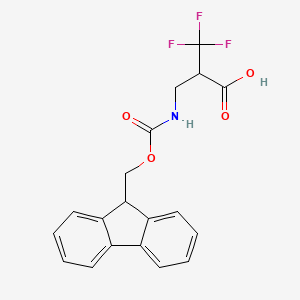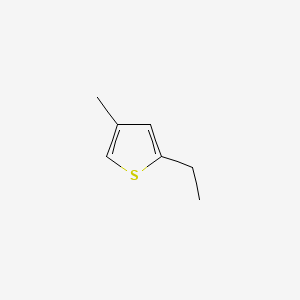
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a branched aliphatic amine and alcohol, characterized by its unique structure which includes an amino group and a hydroxyl group on a highly substituted carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by amination and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and influence physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentan-3-ol: Similar in structure but lacks the amino group.
3-Ethyl-2,2,4-trimethylpentane: Similar carbon skeleton but lacks both amino and hydroxyl groups.
Uniqueness
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is unique due to the presence of both amino and hydroxyl groups on a highly substituted carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3 |
InChI Key |
KZAYRUBAMQSLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


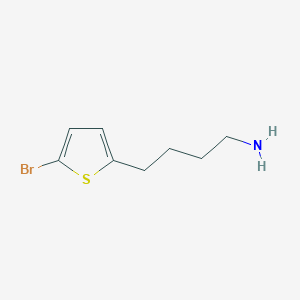

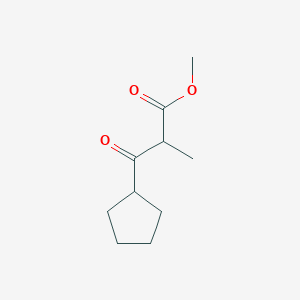
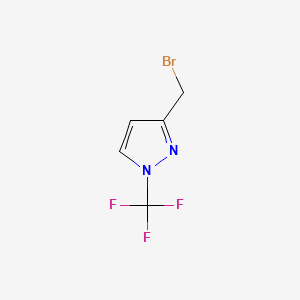
![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)




